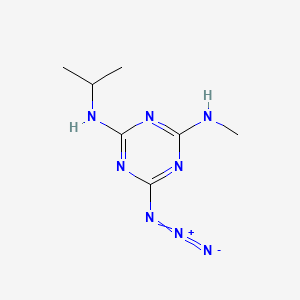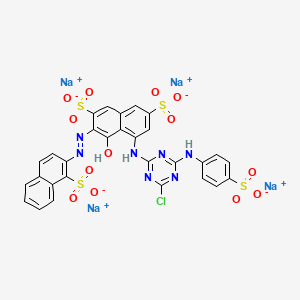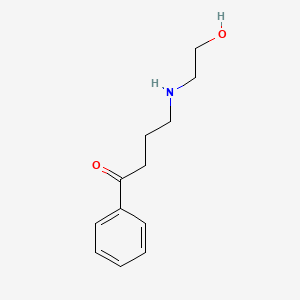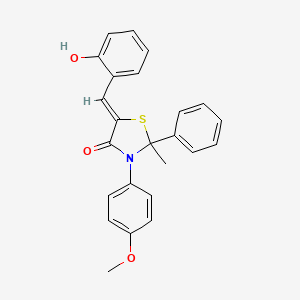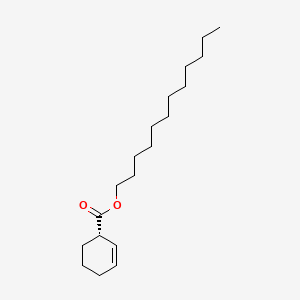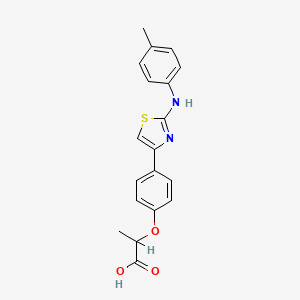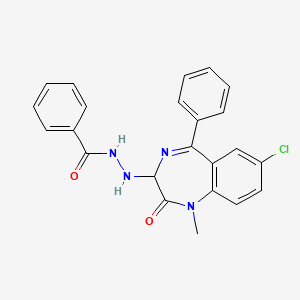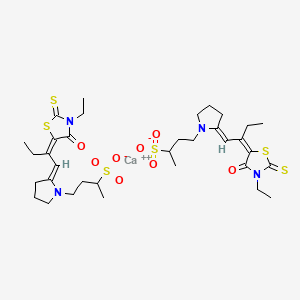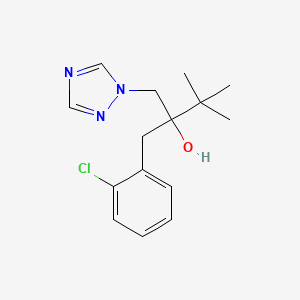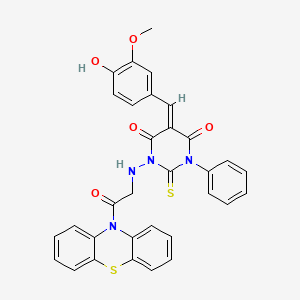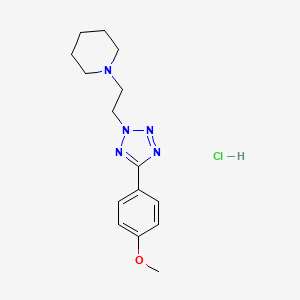
Piperidine, 1-(2-(5-(4-methoxyphenyl)-2H-tetrazol-2-yl)ethyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 1-(2-(5-(4-methoxyphenyl)-2H-tetrazol-2-yl)ethyl)-, monohydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many natural alkaloids and synthetic pharmaceuticals The compound features a piperidine ring substituted with a 2-(5-(4-methoxyphenyl)-2H-tetrazol-2-yl)ethyl group, and it is present as a monohydrochloride salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-(2-(5-(4-methoxyphenyl)-2H-tetrazol-2-yl)ethyl)-, monohydrochloride typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be achieved through a cycloaddition reaction of an azide with a nitrile. The 4-methoxyphenyl group is introduced via a substitution reaction. The resulting intermediate is then coupled with a piperidine derivative through a nucleophilic substitution reaction. The final step involves the formation of the monohydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, such as transition metals, to facilitate the cycloaddition and substitution reactions. Additionally, the reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Piperidine, 1-(2-(5-(4-methoxyphenyl)-2H-tetrazol-2-yl)ethyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Piperidine, 1-(2-(5-(4-methoxyphenyl)-2H-tetrazol-2-yl)ethyl)-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound can be used in studies to understand the biological activity of piperidine derivatives and their interactions with biological targets.
Industry: The compound can be used in the production of various chemical products, including agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of Piperidine, 1-(2-(5-(4-methoxyphenyl)-2H-tetrazol-2-yl)ethyl)-, monohydrochloride involves its interaction with specific molecular targets in the body. The piperidine ring can interact with receptors or enzymes, modulating their activity. The tetrazole group may also play a role in binding to biological targets, enhancing the compound’s overall efficacy. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine derivatives: Compounds such as piperidine, 1-(2-(4-methoxyphenyl)ethyl)-, and piperidine, 1-(2-(5-phenyl-2H-tetrazol-2-yl)ethyl)- are structurally similar and may exhibit similar biological activities.
Tetrazole derivatives: Compounds like 5-(4-methoxyphenyl)-2H-tetrazole and 5-phenyl-2H-tetrazole share the tetrazole moiety and may have comparable chemical properties.
Uniqueness
Piperidine, 1-(2-(5-(4-methoxyphenyl)-2H-tetrazol-2-yl)ethyl)-, monohydrochloride is unique due to the specific combination of the piperidine and tetrazole moieties, which can result in distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
158553-34-5 |
|---|---|
Molekularformel |
C15H22ClN5O |
Molekulargewicht |
323.82 g/mol |
IUPAC-Name |
1-[2-[5-(4-methoxyphenyl)tetrazol-2-yl]ethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C15H21N5O.ClH/c1-21-14-7-5-13(6-8-14)15-16-18-20(17-15)12-11-19-9-3-2-4-10-19;/h5-8H,2-4,9-12H2,1H3;1H |
InChI-Schlüssel |
PAGAQPCHHSFARV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NN(N=N2)CCN3CCCCC3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1S)-1-[(5R)-6,6-dimethyl-3-bicyclo[3.1.0]hexanyl]ethoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B15188554.png)
